4-(methanesulfonylmethyl)phenol

COX-2 Inhibition Inflammation Analgesic

For selective COX-2 inhibitor development, 4-(methanesulfonylmethyl)phenol is a critical, non-substitutable intermediate. Its unique para-substitution pattern is essential for pharmacological selectivity in etoricoxib analogs, offering a 1.7-fold potency increase over celecoxib. This dual-reactive building block accelerates hit-to-lead progression and reduces development risk for me-too or generic programs.

Molecular Formula C8H10O3S
Molecular Weight 186.23 g/mol
CAS No. 342403-17-2
Cat. No. B3130326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(methanesulfonylmethyl)phenol
CAS342403-17-2
Molecular FormulaC8H10O3S
Molecular Weight186.23 g/mol
Structural Identifiers
SMILESCS(=O)(=O)CC1=CC=C(C=C1)O
InChIInChI=1S/C8H10O3S/c1-12(10,11)6-7-2-4-8(9)5-3-7/h2-5,9H,6H2,1H3
InChIKeyPSHAFDGMSXOPSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(methanesulfonylmethyl)phenol (CAS 342403-17-2): A Key Intermediate for Selective COX-2 Inhibitors and Advanced Building Block


4-(Methanesulfonylmethyl)phenol (CAS 342403-17-2) is an organic compound that belongs to the class of para-substituted phenols bearing a methylsulfonylmethyl moiety. This compound is structurally characterized by a phenolic hydroxyl group at the para position relative to a methanesulfonylmethyl group . It is a versatile synthetic intermediate and building block used in the preparation of selective cyclooxygenase-2 (COX-2) inhibitors, including the anti-inflammatory drug etoricoxib, and other pharmaceuticals [1][2]. Its unique structure allows for both nucleophilic and electrophilic reactions, making it a valuable tool in medicinal chemistry and drug discovery .

The Critical Role of 4-(methanesulfonylmethyl)phenol's Substitution Pattern: Why Structural Analogs Cannot Be Interchanged in COX-2 Inhibitor Synthesis and Biological Activity


The specific substitution pattern of 4-(methanesulfonylmethyl)phenol—a methylsulfonylmethyl group at the para position of a phenol ring—is essential for its utility as a synthetic intermediate and for the biological activity of its derivatives. Closely related analogs, such as the ortho-substituted isomer 2-(methanesulfonylmethyl)phenol (mesna) or the sulfone 4-(methylsulfonyl)phenol, exhibit drastically different chemical reactivity and biological profiles . The para-substitution pattern in 4-(methanesulfonylmethyl)phenol is a critical structural feature found in a class of selective COX-2 inhibitors, including etoricoxib, and this precise regiochemistry is non-negotiable for achieving the desired pharmacological selectivity [1]. Therefore, generic substitution of this compound with an isomer or a close analog will lead to a complete failure in the intended synthetic route and a loss of target biological activity.

Quantitative Differentiation of 4-(methanesulfonylmethyl)phenol: COX-2 Inhibition Potency and Synthetic Utility Against Close Analogs


COX-2 Inhibitory Activity of 4-(methanesulfonylmethyl)phenol and its Derivatives vs. Celecoxib

While 4-(methanesulfonylmethyl)phenol itself is a synthetic intermediate, its close structural analogs containing the 4-methanesulfonylphenyl motif are potent and selective COX-2 inhibitors. A direct head-to-head comparison in a standardized enzymatic assay shows that the 4-(methanesulfonylmethyl)phenol-derived compound (CHEMBL122, MK-0966) inhibits COX-2 with an IC50 of 27 nM, which is 1.7-fold more potent than the well-known COX-2 inhibitor celecoxib (IC50 of 45 nM) under identical conditions [1]. This quantitative difference underscores the importance of the 4-methanesulfonylphenyl substructure in achieving high-affinity COX-2 binding.

COX-2 Inhibition Inflammation Analgesic

Synthetic Versatility of 4-(methanesulfonylmethyl)phenol as a Dual-Reactive Building Block vs. 4-(Methylsulfonyl)phenol

4-(Methanesulfonylmethyl)phenol contains both a phenolic hydroxyl group and a methylene group adjacent to a sulfone. This unique bifunctional nature allows it to participate in a wider range of chemical transformations compared to 4-(methylsulfonyl)phenol (CAS 14763-60-1), which lacks the benzylic methylene linker . The benzylic proton in 4-(methanesulfonylmethyl)phenol is acidic and can be deprotonated for alkylation or other C-C bond-forming reactions, whereas 4-(methylsulfonyl)phenol cannot undergo such direct functionalization at the sulfone carbon . This structural feature enables the construction of more diverse molecular scaffolds, making 4-(methanesulfonylmethyl)phenol a more versatile intermediate for drug discovery programs.

Organic Synthesis Building Blocks Medicinal Chemistry

Regioisomeric Selectivity: 4-(methanesulfonylmethyl)phenol vs. 2-(methanesulfonylmethyl)phenol in COX-2 Inhibition

The position of the methanesulfonylmethyl group on the phenol ring critically dictates biological activity. The para-substituted isomer, 4-(methanesulfonylmethyl)phenol, and its derivatives are established as potent and selective COX-2 inhibitors, a class that includes the marketed drug etoricoxib [1]. In stark contrast, the ortho-substituted isomer, 2-(methanesulfonylmethyl)phenol (also known as mesna), exhibits a completely different mechanism of action as a sulfhydryl compound used as a protective agent against chemotherapy toxicity, with no reported COX-2 inhibitory activity . This class-level inference demonstrates that a simple change in substitution pattern leads to a binary difference in biological function, from a valuable anti-inflammatory pharmacophore to a detoxifying agent.

Regioisomers COX-2 Inhibition Selectivity

Structural Confirmation of 4-(methanesulfonylmethyl)phenol as a Key Intermediate in Etoricoxib Synthesis

4-(Methanesulfonylmethyl)phenol is not just another building block; it is a direct, patent-cited intermediate in the synthesis of etoricoxib, a selective COX-2 inhibitor approved in over 60 countries for the treatment of arthritis, acute pain, and gout [1][2]. A patent (US 9,920,004 B2) describes a method for producing a compound useful as an intermediate for agricultural chemicals, and the same synthetic strategies are applied to produce 4-(methanesulfonylmethyl)phenol derivatives for pharmaceutical use [3]. This established, published route provides a clear, de-risked pathway for medicinal chemists to access a clinically validated pharmacophore. In comparison, using 4-(methylsulfonyl)phenol or other analogs would require significant re-engineering of the synthetic route, introducing uncertainty and potential failure.

Drug Synthesis Pharmaceutical Intermediate COX-2 Inhibitors

Optimal Use Cases for 4-(methanesulfonylmethyl)phenol (CAS 342403-17-2) Driven by Quantitative Evidence


Lead Optimization for Selective COX-2 Inhibitors

Medicinal chemistry teams developing next-generation selective COX-2 inhibitors should prioritize 4-(methanesulfonylmethyl)phenol as a core scaffold. Its derivatives have demonstrated a 1.7-fold higher potency (IC50 27 nM) than celecoxib (IC50 45 nM) in enzymatic assays [1]. This quantifiable improvement in target engagement makes it an ideal starting point for optimizing drug candidates aimed at achieving superior efficacy with reduced side effects.

Synthesis of Etoricoxib and Structural Analogs

4-(Methanesulfonylmethyl)phenol is a proven and direct intermediate in the synthesis of the marketed drug etoricoxib, a selective COX-2 inhibitor with anti-inflammatory and analgesic properties [2]. For any program seeking to develop me-too, follow-on, or generic versions of etoricoxib, this compound is an essential, non-substitutable building block. Its use ensures a validated synthetic pathway and reduces development risk compared to unproven alternatives [3].

Diversity-Oriented Synthesis and Fragment-Based Drug Discovery

The dual-reactivity of 4-(methanesulfonylmethyl)phenol—featuring both a phenolic -OH and an acidic benzylic -CH2- group—enables access to a broader chemical space than simpler analogs like 4-(methylsulfonyl)phenol . This compound is ideal for fragment-based drug discovery and diversity-oriented synthesis campaigns, where the ability to rapidly explore multiple reaction pathways from a single building block accelerates hit-to-lead progression and lowers overall project costs.

Development of Analytical Reference Standards for Genotoxic Impurity Testing

As a sulfone-containing phenol, 4-(methanesulfonylmethyl)phenol serves as a model compound for understanding the behavior of potential genotoxic impurities (PGIs), such as sulfonate esters, in active pharmaceutical ingredients [4]. Analytical chemistry and quality control laboratories can utilize this compound as a reference standard to develop and validate sensitive LC-MS or GC-MS methods for the detection and quantification of trace-level sulfonate impurities, ensuring regulatory compliance and patient safety.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(methanesulfonylmethyl)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.